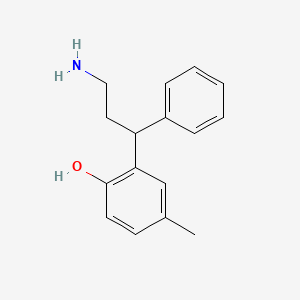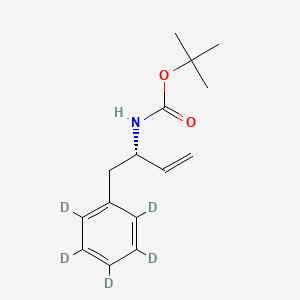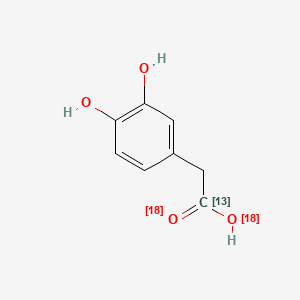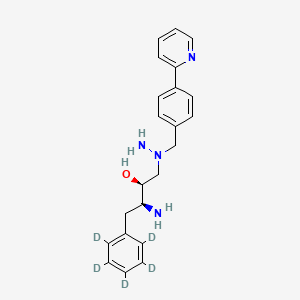
4'-Hydroxy Trazodone
説明
4’-Hydroxy Trazodone is a metabolite of the antidepressant and sedative trazodone. It is known for its inhibitory effects on organic anion transporter 3 (OAT3) and is selective for OAT3 over organic anion transporter 1 (OAT1) . This compound plays a significant role in the pharmacokinetics of trazodone, influencing its therapeutic effects and side effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Trazodone involves the hydroxylation of trazodone. One common method includes the use of potassium carbonate as a reaction medium under microwave radiation . This method is efficient and reduces the synthesis time significantly.
Industrial Production Methods: Industrial production of 4’-Hydroxy Trazodone typically involves large-scale hydroxylation reactions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The improved process for the preparation of trazodone hydrochloride involves the reaction of specific compounds in the presence of an inorganic base and a catalyst .
化学反応の分析
Types of Reactions: 4’-Hydroxy Trazodone undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of quinones.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, trazodone.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include quinones from oxidation, reduced trazodone from reduction, and various substituted derivatives from substitution reactions.
科学的研究の応用
4’-Hydroxy Trazodone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of trazodone metabolism and its derivatives.
Biology: The compound is studied for its effects on organic anion transporters, particularly OAT3.
Industry: It is used in the development of new trazodone derivatives with potential therapeutic applications.
作用機序
The mechanism of action of 4’-Hydroxy Trazodone involves the inhibition of organic anion transporter 3 (OAT3), which affects the renal excretion of various drugs and endogenous compounds . This inhibition can influence the overall pharmacokinetics of trazodone, altering its absorption, distribution, metabolism, and excretion. The compound also interacts with serotonin receptors, contributing to its antidepressant and sedative effects .
類似化合物との比較
Trazodone: The parent compound, used as an antidepressant and sedative.
Nefazodone: Another antidepressant with a similar structure and mechanism of action.
Vilazodone: A serotonin reuptake inhibitor with additional serotonin receptor agonist activity.
Uniqueness: 4’-Hydroxy Trazodone is unique due to its selective inhibition of organic anion transporter 3 (OAT3) over organic anion transporter 1 (OAT1) . This selectivity can lead to different pharmacokinetic profiles and therapeutic effects compared to other similar compounds.
特性
IUPAC Name |
2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZSRSXQFIOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675963 | |
| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53818-10-3 | |
| Record name | 4-Hydroxytrazodone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053818103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{3-[4-(3-Chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYTRAZODONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3ZBN4W677 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/new.no-structure.jpg)
![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

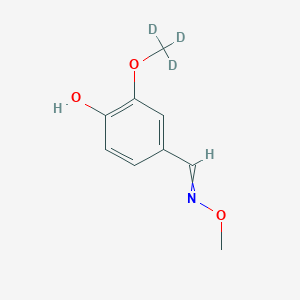
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)
